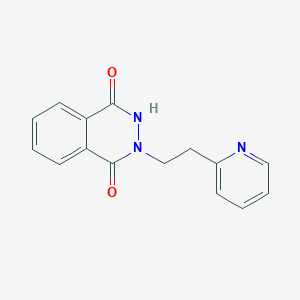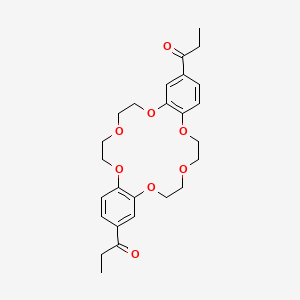
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of bromophenyl, nitrophenyl, and phenyl groups attached to the triazine ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of bromobenzene, nitrobenzene, and phenylhydrazine as starting materials, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may be employed to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-3-(3-nitrophenyl)morpholine
- N-(4-Bromophenyl)-3-(((2-nitrophenyl)sulfonyl)amino)propanamide
- 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
Uniqueness
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine is unique due to its specific combination of functional groups and its triazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17BrN4O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(3-nitrophenyl)-2-phenyl-3,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C21H17BrN4O2/c22-17-9-11-18(12-10-17)24-14-21(16-5-4-8-20(13-16)26(27)28)23-25(15-24)19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI Key |
BRAREJPLBYDZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)

![4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid](/img/structure/B11967282.png)

![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B11967289.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967294.png)

![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)
![4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11967299.png)
